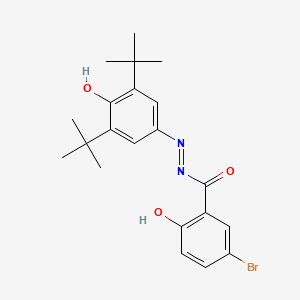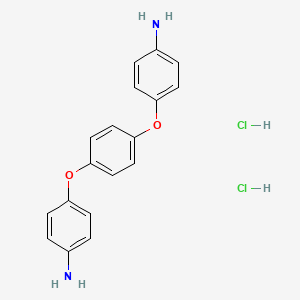
3-Ethyl-2,4-dimethylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2,4-dimethylpyrrolidine is an organic compound with the molecular formula C8H17N It is a derivative of pyrrolidine, characterized by the presence of ethyl and dimethyl groups attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,4-dimethylpyrrolidine can be achieved through several methods. One common approach involves the alkylation of pyrrolidine with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation of Pyrrolidine: Pyrrolidine is treated with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 3-Ethyl-2,4-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride in an aprotic solvent.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered alkyl groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
科学研究应用
3-Ethyl-2,4-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用机制
The mechanism of action of 3-Ethyl-2,4-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
3-Ethyl-2,4-dimethylpyrrole: A structurally similar compound with a pyrrole ring instead of a pyrrolidine ring.
2,4-Dimethylpyrrolidine: Lacks the ethyl group, making it less sterically hindered.
3-Ethylpyrrolidine: Lacks the dimethyl groups, resulting in different chemical properties.
Uniqueness: 3-Ethyl-2,4-dimethylpyrrolidine is unique due to the presence of both ethyl and dimethyl groups, which confer distinct steric and electronic properties. These modifications can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
属性
CAS 编号 |
5666-10-4 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC 名称 |
3-ethyl-2,4-dimethylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-4-8-6(2)5-9-7(8)3/h6-9H,4-5H2,1-3H3 |
InChI 键 |
GTDYINNWQOHUAH-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(CNC1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11962558.png)
![1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11962574.png)


![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11962596.png)

![methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962604.png)
![(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962618.png)
![N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11962622.png)





